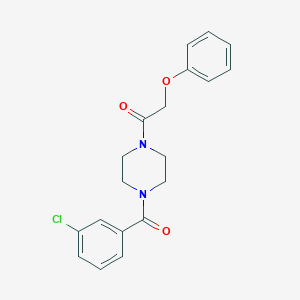![molecular formula C24H26N2O3 B249093 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B249093.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-naphthalen-1-ylmethyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with 3,5-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a suitable base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug discovery due to its structural complexity and ability to interact with biological targets.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
(3,5-Dimethoxy-phenyl)-(4-benzyl-piperazin-1-yl)-methanone: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
(3,5-Dimethoxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone: Contains a phenyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness:
- The presence of the naphthalen-1-ylmethyl group in 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE provides unique steric and electronic properties, potentially enhancing its interaction with specific biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C24H26N2O3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3 |
Clave InChI |
COKZLQIGQOVNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
